![molecular formula C14H12ClF2N3O2S B4228920 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B4228920.png)
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Overview
Description
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a chloro group, a difluoromethoxyphenyl group, and an ethylthio group
Mechanism of Action
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR plays a crucial role in muscle contraction and neuronal signaling by regulating calcium release from the sarcoplasmic reticulum .
Mode of Action
Molecular docking studies of similar compounds suggest that they could beactivators of the insect RyR . Activators of RyR can cause a sustained release of calcium ions from the sarcoplasmic reticulum, leading to muscle contraction and potential paralysis .
Biochemical Pathways
calcium signaling pathways . Disruption of these pathways can lead to a variety of downstream effects, including altered muscle contraction and neuronal signaling .
Result of Action
Based on its potential role as an activator of ryr, it can be inferred that the compound may causesustained muscle contraction and potential paralysis .
Action Environment
It’s worth noting that the physicochemical properties of similar compounds, such as their fluorine content, have been found to significantly influence their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Difluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a difluoromethoxyphenyl halide reacts with the pyrimidine ring.
Incorporation of the Ethylthio Group: The ethylthio group can be introduced through a thiolation reaction using ethylthiol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the pyrimidine ring, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while nucleophilic substitution at the chloro group can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[4-(trifluoromethoxy)phenyl]-2-(ethylthio)-4-pyrimidinecarboxamide
- 5-chloro-N-[4-(methoxy)phenyl]-2-(ethylthio)-4-pyrimidinecarboxamide
- 5-chloro-N-[4-(difluoromethyl)phenyl]-2-(ethylthio)-4-pyrimidinecarboxamide
Uniqueness
The unique combination of the difluoromethoxyphenyl group and the ethylthio group in 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Staphylococcus aureus, with MIC values reported around 25.9 μM for both S. aureus and methicillin-resistant S. aureus (MRSA) isolates .
Table 1: Antimicrobial Efficacy
Bacterial Strain | MIC (μM) | MBC (μM) |
---|---|---|
Staphylococcus aureus | 25.9 | 25.9 |
Methicillin-resistant Staphylococcus aureus | 12.9 | 12.9 |
Enterococcus faecalis | No activity | - |
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory properties. It was found to attenuate lipopolysaccharide-induced NF-κB activation, suggesting a potential mechanism for reducing inflammation .
- Effect on NF-κB Activation : Several derivatives showed a decrease in NF-κB activity by approximately 9%, indicating their role in modulating inflammatory responses.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity revealed that the compound exhibited no significant cytotoxic effects up to concentrations of 20 μM, which is promising for therapeutic applications .
Table 2: Cytotoxicity Data
Compound ID | IC50 (μM) | Remarks |
---|---|---|
Compound A | >20 | Non-cytotoxic |
Compound B | >20 | Non-cytotoxic |
Compound C | 6.5 | Significant cytotoxicity |
Mechanistic Insights
Preliminary mechanistic studies suggest that the compound may interfere with bacterial DNA replication processes, akin to other known inhibitors targeting similar pathways . This could explain its effectiveness against viral strains such as human adenovirus (HAdV), where it showed sub-micromolar potency.
Case Studies
- Study on HAdV Inhibition : In a study evaluating various analogues, it was noted that certain derivatives exhibited increased selectivity indexes compared to established antiviral agents like niclosamide, with IC50 values as low as 0.27 μM .
- Inflammatory Response Modulation : Another study indicated that specific structural modifications could enhance the anti-inflammatory efficacy of pyrimidine derivatives, emphasizing the importance of substituent positioning on the phenyl ring .
Properties
IUPAC Name |
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2N3O2S/c1-2-23-14-18-7-10(15)11(20-14)12(21)19-8-3-5-9(6-4-8)22-13(16)17/h3-7,13H,2H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVUGNLVSKJUDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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